molecular formula C12H22O14Sr B157204 葡萄糖酸锶 CAS No. 10101-21-0

葡萄糖酸锶

货号 B157204
CAS 编号: 10101-21-0
分子量: 477.9 g/mol
InChI 键: QRVYVKGHSWMAJI-IYEMJOQQSA-L
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Strontium gluconate is a compound of strontium, a silvery metal found naturally as a non-radioactive element . About 99% of the strontium in the human body is concentrated in the bones . Strontium gluconate has been shown to reduce articular cartilage degeneration through enhanced anabolic activity of chondrocytes and chondrogenetic differentiation of mesenchymal stromal cells .


Synthesis Analysis

Strontium titanate nanoparticles, which are similar to strontium gluconate, have been successfully prepared using high-energy ball milling and Pechini techniques . Another method involves the production of strontium oxide nanoparticles from an aquatic plant extract .


Chemical Reactions Analysis

There are no selective reactions and reagents for strontium, therefore, analysis of stable strontium is based mainly on physicochemical methods .


Physical And Chemical Properties Analysis

Strontium is a silvery metal found naturally as a non-radioactive element . The chemical properties of strontium are quite similar to those of calcium and barium .

科学研究应用

Osteoporosis Treatment

Strontium ranelate, a compound containing strontium, has a unique mechanism of action. Unlike other osteoporosis drugs, it exerts a multidirectional effect on bone tissue. It intensifies osteoblastogenesis (bone formation) while inhibiting osteoclastogenesis (bone resorption). Strontium ions, which resemble calcium, interact with the calcium-sensing receptor (CaSR) in bone cells. Researchers have also shown interest in incorporating strontium ions into ceramics used for bone replacement materials, especially in treating fractures and defects caused by osteoporosis .

Articular Cartilage Health

In a study using osteoarthritic rat models, oral administration of strontium gluconate (Glu-Sr) demonstrated promising results. By directly targeting chondrocytes, Glu-Sr reduced osteoarthritis (OA) pathology severity. It influenced catabolic/anabolic activities and chondrogenic differentiation, potentially offering a novel approach to managing OA .

Bone Regeneration and Biomaterials

Strontium gluconate has been investigated for its role in bone regeneration. Biomaterials enriched with strontium ions exhibit distinct physical and chemical properties compared to those without Sr ions. Local strontium release from these materials may stimulate bone formation, making them valuable for bone repair and regeneration .

Preventing Glucocorticoid-Induced Osteoporosis (GIOP)

Studies using rat bone marrow stem cells (rBMSCs) explored the feasibility of using strontium gluconate for GIOP prevention. Glu-Sr, with mild activity and good biocompatibility, showed potential in rescuing bone loss caused by glucocorticoid treatment .

Dental Applications

Strontium-based compounds are being investigated for their effects on dental health. They may enhance bone formation around dental implants, improve osseointegration, and contribute to overall oral health .

Antibacterial Properties

Emerging research suggests that strontium compounds possess antibacterial properties. Incorporating strontium into dental materials or coatings could potentially reduce bacterial colonization and prevent infections .

作用机制

Target of Action

Strontium gluconate primarily targets osteoblasts and chondrocytes . Osteoblasts are cells that synthesize bone, while chondrocytes are cells found in healthy cartilage. Strontium gluconate has been shown to stimulate the anabolic activity of chondrocytes and enhance chondrogenic differentiation .

Mode of Action

Strontium gluconate interacts with its targets by promoting the formation of new bone by osteoblasts and reducing the resorption of bone by osteoclasts . This dual action results in an overall increase in bone mass. Strontium gluconate also enhances the anabolic activity of chondrocytes and promotes chondrogenic differentiation .

Biochemical Pathways

Strontium gluconate affects several biochemical pathways. It has been shown to increase the expression of key osteoblastogenesis genes, thereby promoting the differentiation and proliferation of pre-osteoblasts and osteoblasts . This results in an increase in the rate of bone formation and the synthesis of collagen and non-collagen proteins in the bone . Strontium gluconate also inhibits osteoclast differentiation, thereby reducing bone resorption .

Pharmacokinetics

The pharmacokinetics of strontium gluconate involves its absorption, distribution, metabolism, and excretion (ADME). Strontium is absorbed in the gut, with an absolute bioavailability of about 25% after an oral dose . The mean half-life of strontium is reported to be 5.4 days . The rates of clearance and the apparent volume of distribution at steady state are similar to those of calcium .

Result of Action

The molecular and cellular effects of strontium gluconate’s action include enhanced osteoblast differentiation and suppressed osteoclast activity . This leads to increased bone mass and improved bone tissue quality . In chondrocytes, strontium gluconate upregulates genes such as collagen II, Sox9, and aggrecan, while downregulating IL-1β . This results in reduced cartilage degeneration and stimulated cartilage matrix formation .

Action Environment

Environmental factors can influence the action of strontium gluconate. For instance, the bioavailability of strontium in soil can affect its uptake by plants . Strontium in soil is mainly associated with the exchangeable and soil solution fraction, making it readily bioavailable for plant uptake . Strontium can form complexes with organic matter content in soil and become less bioavailable . These factors can potentially influence the efficacy and stability of strontium gluconate.

属性

IUPAC Name

strontium;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H12O7.Sr/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;/h2*2-5,7-11H,1H2,(H,12,13);/q;;+2/p-2/t2*2-,3-,4+,5-;/m11./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRVYVKGHSWMAJI-IYEMJOQQSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Sr+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.[Sr+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Sr(HOCH2(CHOH)4CO2)2, C12H22O14Sr
Record name Strontium gluconate
Source Wikipedia
URL https://en.wikipedia.org/w/index.php?title=Strontium_gluconate&action=edit&redlink=1
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

526-95-4 (Parent), 22537-39-9 (Parent)
Record name Strontium gluconate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010101210
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

477.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Strontium gluconate

CAS RN

10101-21-0
Record name Strontium gluconate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010101210
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Strontium D-gluconate (1:2)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.213
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name STRONTIUM GLUCONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/14V82624AW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Strontium gluconate
Reactant of Route 2
Strontium gluconate
Reactant of Route 3
Strontium gluconate
Reactant of Route 4
Strontium gluconate
Reactant of Route 5
Reactant of Route 5
Strontium gluconate
Reactant of Route 6
Strontium gluconate

Q & A

Q1: How does Strontium Gluconate affect bone metabolism?

A1: While the exact mechanism of action is complex and not fully elucidated, research suggests Strontium Gluconate exerts a dual effect on bone metabolism. It appears to stimulate bone formation by promoting osteoblast activity, the cells responsible for building new bone. [, ] Simultaneously, it may also decrease bone resorption, possibly by influencing osteoclast activity, the cells responsible for breaking down bone. [] This dual action makes it distinct from some other osteoporosis treatments that primarily focus on reducing bone resorption.

Q2: Can Strontium Gluconate be used as a marker for studying calcium disposition in the body?

A2: Yes, research suggests that the pharmacokinetic behavior of strontium closely resembles that of calcium. Studies have shown that Strontium Gluconate, when administered intravenously, exhibits similar clearance rates and an apparent volume of distribution comparable to the exchangeable calcium pool. [, ] This similarity allows researchers to use Strontium Gluconate as a marker to study calcium disposition in vivo and investigate the influence of drugs or diseases on calcium metabolism. [, ]

Q3: What is the impact of Nifedipine, a calcium channel blocker, on Strontium Gluconate disposition?

A3: Studies show that Nifedipine, a calcium channel blocker, significantly alters the pharmacokinetic profile of Strontium Gluconate. Administration of Nifedipine leads to a marked reduction in the half-life and apparent volume of distribution of Strontium Gluconate. [] This suggests that Nifedipine, through its action on voltage-operated calcium channels, influences the distribution and elimination of strontium in the body. []

Q4: Are there any in vivo studies demonstrating the efficacy of Strontium Gluconate in treating osteoporosis?

A4: Yes, preclinical studies using rat models of glucocorticoid-induced osteoporosis have demonstrated the therapeutic potential of Strontium Gluconate. [] These studies reported that Strontium Gluconate administration effectively restored bone formation in the treated animals. [] Further research, including clinical trials, is essential to confirm these findings and evaluate the efficacy and safety of Strontium Gluconate in treating osteoporosis in humans.

Q5: How does oral supplementation with Strontium Gluconate affect strontium levels in the body?

A5: Research indicates a direct correlation between oral Strontium Gluconate intake and serum strontium levels. [] Increasing oral doses of Strontium Gluconate result in a proportional rise in serum strontium concentrations and subsequent uptake into cells. [] Importantly, moderate doses of Strontium Gluconate do not appear to negatively impact calcium levels in serum or soft tissues. []

Q6: Does Strontium Gluconate impact chondrocytes and mesenchymal stromal cells?

A6: Research suggests that Strontium Gluconate might offer potential benefits in the context of articular cartilage. Studies show that it may enhance the anabolic activity of chondrocytes, the cells responsible for maintaining and repairing cartilage. [] Additionally, Strontium Gluconate may promote the differentiation of mesenchymal stromal cells into chondrocytes, potentially supporting cartilage regeneration. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。